5-Cyano-2-formylbenzoic acid

Description

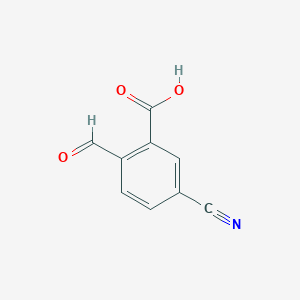

5-Cyano-2-formylbenzoic acid (C$9$H$5$NO$_3$) is a multifunctional aromatic compound featuring a benzoic acid backbone substituted with a formyl group at the 2-position and a cyano group at the 5-position. This compound serves as a critical intermediate in synthesizing biologically active molecules, particularly pharmaceuticals and agrochemicals . Its synthesis leverages advanced continuous flow-flash chemistry, enabling efficient scale-up via Br/Li exchange reactions in flow microreactors, as demonstrated by Seto et al. (2019) . The cyano and formyl groups confer unique electronic and steric properties, making it highly reactive in condensation and coupling reactions, which are pivotal in constructing complex molecular architectures .

Properties

IUPAC Name |

5-cyano-2-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO3/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-3,5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWONSBJJJRCJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-formylbenzoic acid typically involves the bromination of isopropyl 2-bromo-5-cyanobenzoate, followed by a Br-Li exchange reaction. The resulting intermediate undergoes formylation to yield the desired product. This process is often carried out under cryogenic conditions to ensure the stability of the reactive intermediates .

Industrial Production Methods: In industrial settings, continuous flow-flash chemistry is employed to scale up the synthesis of this compound. This method utilizes flow microreactors to achieve efficient and rapid reactions, allowing for the production of large quantities of the compound without the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-2-formylbenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: 5-Cyano-2-carboxybenzoic acid.

Reduction: 5-Amino-2-formylbenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyano-2-formylbenzoic acid has several applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Cyano-2-formylbenzoic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects: The cyano group in this compound is a stronger electron-withdrawing group than fluorine, enhancing the acidity of the benzoic acid moiety (pKa ~2.5 vs. ~3.0 for 5-fluoro analog) and increasing electrophilicity at the formyl group .

- Isomerization: Under basic conditions, this compound can cyclize to form 6-cyano-3-hydroxy-2-benzofuran-1(3H)-one, a lactone isomer with distinct solubility and stability profiles .

Stability and Scalability

- Thermal Stability: The lactone isomer (6-cyano-3-hydroxy-2-benzofuran-1(3H)-one) exhibits superior thermal stability compared to the linear benzoic acid form, making it preferable for long-term storage .

- Scalability: Flow microreactors enable gram-scale production of this compound with minimal byproducts, whereas traditional batch synthesis of 5-fluoro-2-formylbenzoic acid faces challenges in controlling exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.